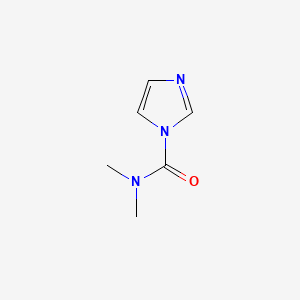
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine is an organic compound that features a dioxolane ring substituted with a tert-butyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine typically involves the reaction of tert-butyl-substituted dioxolane with a suitable amine precursor. One common method involves the use of 2-tert-butyl-1,3-dioxolane-2-carboxaldehyde, which undergoes reductive amination with an amine source under mild conditions. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine can undergo various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-butyl-2-phenyl-1,3-dioxolane: This compound features a phenyl group instead of an amine group, making it less reactive in nucleophilic substitution reactions.
2,2-dimethyl-1,3-dioxolane-4-methanamine: Similar in structure but lacks the tert-butyl group, which affects its steric properties and reactivity.
Uniqueness
1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine is unique due to the presence of both the tert-butyl group and the amine group, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications .
Propriétés
Numéro CAS |
274686-23-6 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)

